molecular formula C22H21N3OS2 B2645879 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 681279-73-2

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2645879
CAS RN: 681279-73-2
M. Wt: 407.55
InChI Key: JFCJXZYIKMQQDD-UHFFFAOYSA-N
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Description

The compound “2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains an indole ring and a thiazole ring, both of which are common structures in many biologically active molecules . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole rings in general are known to undergo a variety of chemical reactions. These include electrophilic and nucleophilic substitutions, as well as reactions with electrophiles at the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Biological Effects and Pharmacology of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), and formamide, have been studied for their toxicological profiles and biological consequences of exposure. Kennedy (2001) reviewed the toxicology of these compounds, highlighting their commercial importance and the biological responses varying among them, which reflects their usage and proposed applications in various fields, including medicinal chemistry and environmental toxicology (Kennedy, 2001).

Synthesis and Biological Importance of Benzothiazoles

The synthesis and biological significance of benzothiazole derivatives, closely related to thiazolyl groups found in the compound of interest, have been extensively reviewed. These derivatives exhibit a wide spectrum of biological activities, making them of great importance in medicinal chemistry. The synthetic methodologies and pharmacological activities covered in the literature from 1935 to recent times offer insights into the potential therapeutic applications of such compounds (Rosales-Hernández et al., 2022).

Neuroplasticity and Antidepressant Effects

Ketamine, an N-methyl-D-aspartate receptor antagonist, and its effects on neuroplasticity provide insights into the therapeutic mechanisms of compounds acting on the central nervous system. The review by Aleksandrova and Phillips (2021) discusses how ketamine and classical psychedelics induce synaptic, structural, and functional changes, particularly in the prefrontal cortex, highlighting the potential for compounds with similar mechanisms to be explored for their antidepressant effects (Aleksandrova & Phillips, 2021).

Future Directions

Thiazole derivatives are a rich field for future research, given their diverse biological activities . Further studies could focus on synthesizing new derivatives and testing their biological activities, as well as investigating their mechanisms of action.

properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-15-7-8-16(2)17(11-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-21(26)24-22-23-9-10-27-22/h3-11,13H,12,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJXZYIKMQQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

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